An In-depth Technical Guide to 4-Chloro-3-sulfamoylbenzoyl chloride: Physical Properties and Synthesis
An In-depth Technical Guide to 4-Chloro-3-sulfamoylbenzoyl chloride: Physical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-sulfamoylbenzoyl chloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of blockbuster diuretic drugs, most notably Indapamide.[1][2] Understanding its physical and chemical properties is paramount for optimizing reaction conditions, ensuring safety, and achieving high yields of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3-sulfamoylbenzoyl chloride, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Chloro-3-sulfamoylbenzoyl chloride. It is important to note that while these values are widely cited in chemical databases and by suppliers, detailed experimental protocols for their determination are not always publicly available. The methodologies would, however, follow standard laboratory practices for determining the physical properties of crystalline organic compounds, particularly acyl chlorides which are known for their reactivity.[3][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO₃S | [2] |
| Molecular Weight | 254.09 g/mol | [2] |
| Appearance | Colorless to off-white crystalline solid | [4] |
| Melting Point | 158-160 °C | [2][6] |
| Boiling Point | 424.6 °C at 760 mmHg | [2][6] |
| Density | 1.621 g/cm³ | [2][6] |
| Solubility | Reacts with water. Soluble in aprotic organic solvents. | [3][5] |
| Stability | Moisture sensitive; hydrolyzes to the corresponding carboxylic acid. | [3] |
Experimental Protocol: Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride
The synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride is typically achieved through the chlorination of 4-chloro-3-sulfamoylbenzoic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[7][8][9] This reaction is a standard method for converting carboxylic acids to acyl chlorides.
Materials:
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4-chloro-3-sulfamoylbenzoic acid
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Thionyl chloride (SOCl₂)
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An inert solvent (e.g., toluene)
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Reaction vessel with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts)
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Stirring apparatus
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Heating mantle
Procedure:
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Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, add 4-chloro-3-sulfamoylbenzoic acid.
-
Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride to the reaction vessel. A typical molar ratio of thionyl chloride to the carboxylic acid is around 2:1 to ensure complete conversion.[7]
-
Heating and Reflux: Heat the reaction mixture to reflux, typically around 70-80°C, and maintain this temperature with constant stirring.[7] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is generally complete within a few hours.
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Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Isolation of the Product: The crude 4-Chloro-3-sulfamoylbenzoyl chloride, often a solid at room temperature, can be purified by recrystallization from a suitable inert solvent like toluene.[7]
-
Drying: The purified crystals should be dried under vacuum to remove any residual solvent.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride from its precursor, 4-chloro-3-sulfamoylbenzoic acid.
Caption: Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride.
Reactivity and Application in Drug Synthesis
The high reactivity of the acyl chloride functional group makes 4-Chloro-3-sulfamoylbenzoyl chloride an excellent electrophile for nucleophilic acyl substitution reactions.[3] Its primary application is in the synthesis of Indapamide, where it reacts with 1-amino-2-methylindoline to form the final amide bond.[1][10]
Logical Relationship: Synthesis of Indapamide
The following diagram illustrates the key step in the synthesis of Indapamide involving 4-Chloro-3-sulfamoylbenzoyl chloride.
Caption: Synthesis of Indapamide.
Conclusion
4-Chloro-3-sulfamoylbenzoyl chloride is a critical intermediate in pharmaceutical synthesis, with a well-defined set of physical properties. Its synthesis from 4-chloro-3-sulfamoylbenzoic acid is a straightforward and high-yielding process. A thorough understanding of its properties, synthesis, and reactivity is essential for professionals involved in the development and manufacturing of drugs like Indapamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 70049-77-3,4-Chloro-3-sulfamoylbenzoyl chloride | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
- 10. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
